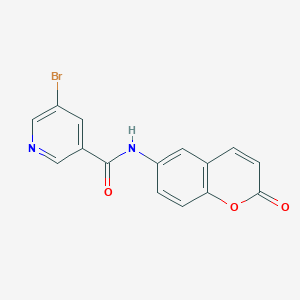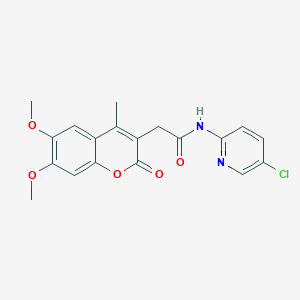
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carbaldehyde with nicotinamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .
Wissenschaftliche Forschungsanwendungen
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby exerting its antitumor effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carbaldehyde: A precursor in the synthesis of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar coumarin core structure and exhibit comparable biological activities.
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These derivatives also possess antimicrobial and antitumor properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nicotinamide moiety enhances its reactivity and potential for diverse applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H9BrN2O3 |
|---|---|
Molekulargewicht |
345.15 g/mol |
IUPAC-Name |
5-bromo-N-(2-oxochromen-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H9BrN2O3/c16-11-5-10(7-17-8-11)15(20)18-12-2-3-13-9(6-12)1-4-14(19)21-13/h1-8H,(H,18,20) |
InChI-Schlüssel |
CVDXRUIOPKTAHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hex-4-enamide](/img/structure/B12180883.png)
![N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12180897.png)
![methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12180898.png)
![4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine](/img/structure/B12180904.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12180906.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12180908.png)
methanone](/img/structure/B12180909.png)



![1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B12180928.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12180938.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12180945.png)

